Propionamide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)-
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Overview
Description
Propionamide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)- is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis may involve the use of 6-chloro-5-methoxyindole as a starting material, which is then reacted with appropriate reagents to introduce the propionamide group.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale chemical reactions using batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Green chemistry principles, such as the use of water as a solvent, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Propionamide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
Propionamide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propionamide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)- involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
5-Methoxyindole-3-acetic acid: A metabolite of melatonin with biological activity.
Uniqueness
Propionamide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)- is unique due to the presence of the propionamide group and the specific substitution pattern on the indole ring.
Biological Activity
Propionamide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)- is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential based on diverse research findings.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of Propionamide derivatives often involves modifications at various positions of the indole ring. The structure-activity relationship (SAR) studies indicate that the substitution patterns on the indole moiety significantly influence the biological activity of these compounds. For instance, methoxy substitutions at specific positions have shown varying degrees of cytotoxicity against different cancer cell lines, such as SK-OV3 and NCI-N87 .
Table 1: Summary of SAR Findings
Compound | Substitution | IC50 (SK-OV3) | IC50 (NCI-N87) |
---|---|---|---|
18h | C-5 OMe | 7.7 pM | 26 pM |
18n | N-acetamido | 1.7 pM | 0.2 pM |
18u | N-methylthiopropanamido | 490 pM | 65 pM |
Biological Activity
Research has indicated that Propionamide derivatives exhibit notable cytotoxic effects against various cancer cell lines. The cytotoxicity is often assessed using IC50 values, which reflect the concentration required to inhibit cell growth by 50%. For example, compounds with an N-acetamido substitution have demonstrated significantly lower IC50 values, indicating higher potency compared to other analogues .
The mechanism by which Propionamide derivatives exert their biological effects may involve interactions with specific cellular targets such as kinases or receptors involved in cancer progression. For instance, some studies have highlighted their role as inhibitors of glycogen synthase kinase-3β (GSK-3β), a critical regulator in various signaling pathways associated with cancer .
Case Studies and Experimental Findings
Several experimental studies have been conducted to evaluate the biological activity of Propionamide derivatives:
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives possess potent cytotoxic effects against human cancer cell lines. For example, a study found that the N-acetamido derivative exhibited an IC50 value of only 0.2 pM against NCI-N87 cells, showcasing its potential as a therapeutic agent .
- Kinase Inhibition : Another study focused on the inhibitory effects on GSK-3β, revealing that specific propionamide derivatives could effectively inhibit this kinase with minimal cytotoxicity to normal cells, indicating a favorable therapeutic index .
- Neuroprotective Properties : Some compounds have also shown neuroprotective properties, suggesting their potential application in neurodegenerative diseases alongside their anticancer activities .
Properties
CAS No. |
63762-75-4 |
---|---|
Molecular Formula |
C14H17ClN2O2 |
Molecular Weight |
280.75 g/mol |
IUPAC Name |
N-[2-(6-chloro-5-methoxy-1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C14H17ClN2O2/c1-3-14(18)16-5-4-9-8-17-12-7-11(15)13(19-2)6-10(9)12/h6-8,17H,3-5H2,1-2H3,(H,16,18) |
InChI Key |
XSRWYGZSPYXVPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)Cl |
Origin of Product |
United States |
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